2-(methylsulfanyl)-N-(2-phenoxyethyl)pyrimidin-4-amine
CAS No.: 2549019-45-4
Cat. No.: VC11829599
Molecular Formula: C13H15N3OS
Molecular Weight: 261.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549019-45-4 |
|---|---|
| Molecular Formula | C13H15N3OS |
| Molecular Weight | 261.34 g/mol |
| IUPAC Name | 2-methylsulfanyl-N-(2-phenoxyethyl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C13H15N3OS/c1-18-13-15-8-7-12(16-13)14-9-10-17-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,14,15,16) |
| Standard InChI Key | CXQJYPRXUVICRN-UHFFFAOYSA-N |
| SMILES | CSC1=NC=CC(=N1)NCCOC2=CC=CC=C2 |
| Canonical SMILES | CSC1=NC=CC(=N1)NCCOC2=CC=CC=C2 |
Introduction
Given the lack of specific information on 2-(methylsulfanyl)-N-(2-phenoxyethyl)pyrimidin-4-amine, we can infer its properties based on similar compounds and the general characteristics of pyrimidine derivatives.
Chemical Formula and Molecular Weight
-
Molecular Formula: C14H16N3OS
-
Molecular Weight: Approximately 276.35 g/mol (estimated based on the molecular formula)
Structural Features
-
Pyrimidine Ring: Central to the molecule, providing a planar, aromatic structure.
-
Methylsulfanyl Group: Attached to the pyrimidine ring, contributing to potential reactivity and biological activity.
-
2-Phenoxyethyl Group: Attached to the nitrogen atom of the pyrimidine ring, potentially influencing solubility and biological interactions.
Synthesis and Purification
The synthesis of such pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. Common methods include nucleophilic substitution reactions and condensation reactions. Purification techniques such as recrystallization or chromatography are used to isolate the final product.
Potential Applications
Pyrimidine derivatives are often explored for their potential in medicinal chemistry, particularly in the development of drugs targeting diseases like cancer or infections. The structural similarity to known bioactive compounds makes them candidates for further research into their efficacy and mechanism of action.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C14H16N3OS |
| Molecular Weight | Approximately 276.35 g/mol |
| Structural Features | Pyrimidine ring, methylsulfanyl group, 2-phenoxyethyl group |
Research Findings and Future Directions
While specific research findings on 2-(methylsulfanyl)-N-(2-phenoxyethyl)pyrimidin-4-amine are not available, studies on similar pyrimidine derivatives highlight their potential in drug development. Future research should focus on elucidating the biological activity, toxicity, and pharmacokinetics of this compound to determine its suitability for therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume